molecular formula C23H18FNO3S2 B3958467 5-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole

5-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole

Cat. No. B3958467
M. Wt: 439.5 g/mol
InChI Key: PQEUHUIGOLFCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of oxazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes. Moreover, it has also been found to inhibit the activity of certain receptors, such as the adenosine receptor.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and has shown promising results in various studies related to cancer treatment. Moreover, it has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. Moreover, it exhibits potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development.
However, there are certain limitations associated with the use of this compound in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its applications in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for research related to 5-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole. Some of the potential areas of research include:
1. Further studies related to the mechanism of action of the compound to better understand its potential applications in drug development.
2. Studies related to the potential applications of the compound in the treatment of various inflammatory and oxidative stress-related disorders.
3. Studies related to the potential applications of the compound in the treatment of various types of cancer.
4. Studies related to the potential applications of the compound in the field of medicinal chemistry and biochemistry.
5. Studies related to the potential applications of the compound in the development of new drugs with improved efficacy and safety profiles.
Conclusion:
5-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. Moreover, it has also been found to exhibit various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Further research is needed to better understand the potential applications of this compound in various fields of research.

Scientific Research Applications

The compound has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. Moreover, it has also been studied for its potential applications in the field of medicinal chemistry and biochemistry.

properties

IUPAC Name

4-(benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S2/c1-16-11-13-17(14-12-16)21-25-22(30(26,27)19-8-3-2-4-9-19)23(28-21)29-15-18-7-5-6-10-20(18)24/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEUHUIGOLFCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole
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